8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The benzyl group at position 8 and the 2-ethoxybenzoyl substituent at position 4 distinguish it structurally. This compound is likely used in medicinal chemistry as a synthetic intermediate or pharmacophore due to its rigid spirocyclic framework, which can enhance binding specificity and metabolic stability . Its synthesis involves multi-step organic reactions, including cyclization and acylation, with structural confirmation via techniques like X-ray crystallography (using software such as SHELX ).
Properties
IUPAC Name |
8-benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-30-21-11-7-6-10-19(21)22(27)26-20(23(28)29)17-31-24(26)12-14-25(15-13-24)16-18-8-4-3-5-9-18/h3-11,20H,2,12-17H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWLQMRAGAWAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 436.5 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity and potential therapeutic applications.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit significant effects on:
- Anticancer Activity : Compounds in the diazaspiro series have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential for development as antibiotics.
- Anti-inflammatory Effects : The presence of functional groups in the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of 8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A (2023) | Anticancer | In vitro assays on human cancer cell lines | Significant reduction in cell viability at concentrations >10 µM |
| Study B (2024) | Antimicrobial | Disk diffusion method against Gram-positive and Gram-negative bacteria | Inhibition zones observed, indicating effective antimicrobial properties |
| Study C (2023) | Anti-inflammatory | Animal model of induced inflammation | Decreased levels of pro-inflammatory cytokines in treated groups |
Case Studies
- Anticancer Activity : In a study published in 2023, researchers examined the compound's effect on breast cancer cell lines (MCF-7). The results indicated that treatment with 8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid led to apoptosis through caspase activation, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : A 2024 study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Anti-inflammatory Effects : In an animal model for arthritis published in 2023, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups, suggesting therapeutic potential in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The primary structural variations in this class of compounds occur at the benzoyl group (position 4) and the nitrogen-bound substituent (position 8). Key analogues include:
Physicochemical and Pharmacological Comparisons
- The ethoxy group (-OCH₂CH₃) in the target compound is electron-donating, which may favor hydrogen-bonding interactions .
- Steric Effects : Bulky substituents like tert-butyl introduce steric hindrance, likely reducing off-target interactions but complicating synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
